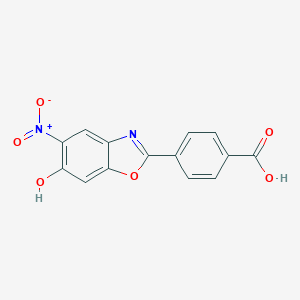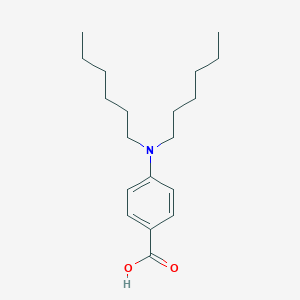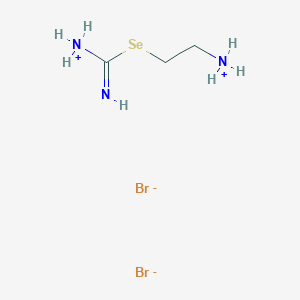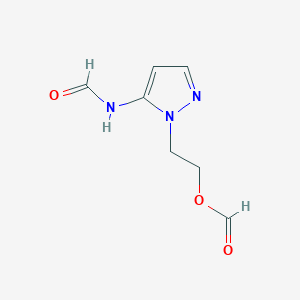
Hipoclorito de sodio pentahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hypochlorite pentahydrate (NaClO·5H2O) is a pale greenish-yellow solid which is stable and not explosive . It is widely used as a cleaning agent or as a bleach . It is a colorless or slightly yellow watery liquid with an odor of household bleach . It mixes with water .
Synthesis Analysis
Sodium hypochlorite pentahydrate crystals with very low NaOH and NaCl contents oxidize primary and secondary alcohols to the corresponding aldehydes and ketones in the presence of TEMPO/Bu4NHSO4 without pH adjustment . The crystalline material has 44% of NaOCl, contains minimal sodium hydroxide and sodium chloride, and the aqueous solution indicates pH 11–12 .Molecular Structure Analysis
The molecular formula of Sodium hypochlorite pentahydrate is NaClO·5H2O . Its molecular weight is 164.52 .Chemical Reactions Analysis
Sodium hypochlorite reacts with NH3 and forms sodium hydroxide and NH2Cl . It also reacts with monochloramine and forms sodium hydroxide and dichloramine .Physical And Chemical Properties Analysis
Sodium hypochlorite pentahydrate is a greenish-yellow solid . It has chlorine-like and a sweetish odor . Its melting point is 18 ℃ . Its boiling point is 101 ℃ . It is soluble in water .Aplicaciones Científicas De Investigación
Síntesis Orgánica Selectiva
El hipoclorito de sodio pentahidratado (NaOCl·5H2O) se utiliza en la síntesis orgánica selectiva, particularmente en la oxidación de alcoholes primarios y secundarios. También se emplea en oxidaciones selectivas a sulfóxido y sulfona, escisión oxidativa de disulfuro a cloruro y bromuro de sulfonilo, síntesis de oxaziridina y desaromatización oxidativa de fenoles .
Reactivo Clorante en Síntesis Orgánica
Como reactivo clorante, el this compound se ha aplicado en la síntesis orgánica para la oxidación de alcoholes, sulfuros, glicoles y más. Se considera un agente clorante ecológico debido a su reducido impacto ambiental en comparación con otros reactivos .
Conversión de Ácidos Carboxílicos β,γ-Insaturados
Otra aplicación implica la conversión en tándem de ácidos carboxílicos β,γ-insaturados a lactonas α,β-insaturadas utilizando this compound. Esto muestra su utilidad en transformaciones orgánicas complejas .
Oxidante Industrial y de Laboratorio
Los cristales de this compound ahora están disponibles para uso industrial y de laboratorio como oxidante. Ofrecen ventajas sobre las soluciones acuosas convencionales de hipoclorito de sodio debido a su estabilidad y facilidad de manejo .
Mecanismo De Acción
Target of Action
Sodium hypochlorite pentahydrate primarily targets fatty acids and amino acids . It is an antimicrobial agent used to treat and prevent infections of the skin and tissue . It is also used as a chemical reagent for chlorination and oxidation reactions .
Mode of Action
Sodium hypochlorite mediates its antimicrobial action by reacting with fatty acids and amino acids . Through a saponification reaction, it acts as an organic and fat solvent, degrading fatty acids to form fatty acids and glycerol . This reduces the surface tension of the remaining solution . Sodium hypochlorite may react with amino acids to neutralize them and form water and salt . Hypochlorous acids (HOCl-) present in sodium hypochlorite solutions may act as solvents in contact with organic tissue to release chlorine, which forms chloramines when combined with the protein amino group that disrupt cell metabolism . Chlorine in the solution is a strong oxidant that inhibits essential bacterial enzymes leading to an irreversible oxidation of SH groups .
Biochemical Pathways
Sodium hypochlorite pentahydrate is used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . It causes biosynthetic alterations in cellular metabolism and phospholipid destruction, formation of chloramines that interfere in cellular metabolism, oxidative action with irreversible enzymatic inactivation in bacteria, and lipid and fatty acid degradation .
Result of Action
The result of sodium hypochlorite pentahydrate’s action is the disruption of microbial cell metabolism, leading to cell death . It is also used in organic synthesis to oxidize various compounds, providing synthetically useful products .
Safety and Hazards
Direcciones Futuras
Sodium hypochlorite pentahydrate has been widely used for over 200 years . The crystal structure of its pentahydrate (the normal solid form) had not been established until recently . It is notable that the reaction of primary alcohols having a heteroaromatic moiety (pyridine, thiophene) effectively produced the desired aldehydes .
Análisis Bioquímico
Biochemical Properties
Sodium hypochlorite pentahydrate has been employed in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions as a simple oxidant . It has been used in the oxidation of 2-octanol in several solvents .
Cellular Effects
It is unstable in solution and easily decomposes, liberating chlorine, which is the active principle of such products .
Molecular Mechanism
It is known that Sodium hypochlorite reacts with most nitrogen compounds to form volatile monochloramine, dichloramines, and nitrogen trichloride .
Temporal Effects in Laboratory Settings
Sodium hypochlorite pentahydrate has been used in organic synthesis as an oxidant for alcohols, sulfides, glycols, etc . In most of these reactions, Sodium hypochlorite pentahydrate functions just as a simple oxidant . The reaction of 2-octanol with several concentrations of aqueous Sodium hypochlorite pentahydrate prepared from Sodium hypochlorite pentahydrate crystals and water has been documented .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium hypochlorite pentahydrate can be synthesized by reacting sodium hydroxide with chlorine gas in the presence of water.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Chlorine gas (Cl2)", "Water (H2O)" ], "Reaction": [ "Dissolve sodium hydroxide in water to form a solution.", "Add chlorine gas to the solution while stirring continuously.", "Maintain a temperature of 5-10°C during the reaction.", "Continue stirring until all the chlorine gas has reacted.", "Filter the resulting solution to remove any impurities.", "Crystallize the solution by evaporating the water.", "Collect the crystals and dry them to obtain sodium hypochlorite pentahydrate." ] } | |
Número CAS |
10022-70-5 |
Fórmula molecular |
ClH3NaO2 |
Peso molecular |
93.46 g/mol |
Nombre IUPAC |
sodium;hypochlorite;pentahydrate |
InChI |
InChI=1S/ClHO.Na.H2O/c1-2;;/h2H;;1H2 |
Clave InChI |
BIYQMPMOJAQCFC-UHFFFAOYSA-N |
SMILES isomérico |
O.O.O.O.O.[O-]Cl.[Na+] |
SMILES |
O.O.O.O.O.[O-]Cl.[Na+] |
SMILES canónico |
O.OCl.[Na] |
Otros números CAS |
10022-70-5 |
Pictogramas |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)





![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)



